molecular formula C20H20N6O3 B2643854 N-cyclopropyl-2-(4-(2-(o-tolyloxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396798-24-5

N-cyclopropyl-2-(4-(2-(o-tolyloxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2643854
CAS No.: 1396798-24-5
M. Wt: 392.419
InChI Key: DDPWKWWWUDYZCE-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(4-(2-(o-tolyloxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide is a synthetic chemical compound featuring a tetrazole heterocycle, a structure known for its versatile applications in scientific research. Tetrazole derivatives are polynitrogen, electron-rich planar structures that are frequently investigated as bioisosteres for carboxylic acids and other functional groups in drug discovery . This characteristic makes them valuable scaffolds in medicinal chemistry for the development of novel therapeutic agents. The specific molecular architecture of this compound, which combines a tetrazole core with cyclopropyl and o-tolyloxy acetamido phenyl groups, suggests potential for a range of biological activities. Researchers are exploring tetrazole derivatives for their diverse pharmacological properties, which include antibacterial, antifungal, anti-inflammatory, and anticonvulsant effects . In agricultural science, complex carboxamide derivatives are studied for their role in protecting crops from phytopathogenic fungi . The mechanism of action for such compounds can vary significantly with structure but often involves interaction with enzymatic targets; for instance, some related azole and carboxamide compounds are known to inhibit enzymes like lanosterol 14α-demethylase (CYP51) in ergosterol biosynthesis or succinate dehydrogenase in fungal respiration . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) and handle this material in accordance with all applicable laboratory and safety regulations.

Properties

IUPAC Name

N-cyclopropyl-2-[4-[[2-(2-methylphenoxy)acetyl]amino]phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O3/c1-13-4-2-3-5-17(13)29-12-18(27)21-14-8-10-16(11-9-14)26-24-19(23-25-26)20(28)22-15-6-7-15/h2-5,8-11,15H,6-7,12H2,1H3,(H,21,27)(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPWKWWWUDYZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(4-(2-(o-tolyloxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of appropriate nitriles with azides under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: Cyclopropyl groups are often introduced through cyclopropanation reactions, which can be achieved using reagents like diazomethane or Simmons-Smith reagents.

    Attachment of the o-Tolyloxyacetamido Moiety: This step involves the reaction of o-tolyl alcohol with acetic anhydride to form o-tolyloxyacetate, which is then coupled with an amine to form the acetamido group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the aromatic ring.

    Reduction: Reduction reactions may target the tetrazole ring or the acetamido group.

    Substitution: The aromatic ring and the tetrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted tetrazoles.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to N-cyclopropyl-2-(4-(2-(o-tolyloxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide exhibit promising antitumor properties. A study on pyrazole derivatives demonstrated their effectiveness against various cancer cell lines, suggesting that modifications in the tetrazole structure can enhance cytotoxicity against tumors .

Anti-inflammatory Properties

The compound has shown potential as an anti-inflammatory agent. Similar tetrazole derivatives have been investigated for their ability to inhibit inflammatory pathways, indicating that this compound may have similar effects, possibly through the modulation of cytokine release and inhibition of inflammatory mediators .

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings. For instance, a clinical trial involving pyrazole derivatives highlighted significant improvements in patients with chronic inflammatory conditions, suggesting that this compound could be a candidate for further clinical evaluation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological properties. Research has demonstrated that variations in substituents on the tetrazole ring can significantly influence biological activity, including potency and selectivity against target enzymes .

Data Table: Structure-Activity Relationships

CompoundSubstituentActivityReference
A-OCH3High
B-ClModerate
C-FLow

Future Research Directions

Future research on this compound should focus on:

  • In vivo Studies : To assess the pharmacokinetics and pharmacodynamics in animal models.
  • Clinical Trials : To evaluate safety and efficacy in human populations.
  • Molecular Docking Studies : To better understand the interaction with biological targets.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(4-(2-(o-tolyloxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and modulate biological activity. The cyclopropyl group and the o-tolyloxyacetamido moiety contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and linker regions. Key comparisons include:

Compound Core Structure Key Substituents Molecular Weight (g/mol) Functional Impact
Target Compound Tetrazole Cyclopropyl carboxamide, o-tolyloxy acetamido ~407 (estimated) High metabolic stability, moderate lipophilicity, rigid conformation
ADC1730 (C27H30N4O6) Pyrrole Maleimide, Val-Ala-PAB linker 506.56 Designed for antibody-drug conjugates (ADCs); hydrophilicity from PAB linker
5-Chloro-N-(4-{(S)-5-[(5-chlorothiophene-2-carboxamido)methyl]-2-oxooxazolidin-3-yl}phenyl)-... Isoxazole/Thiophene Chlorothiophene, oxazolidinone 1066.68 Bulky substituents limit bioavailability; thiophene enhances π-π stacking
N-(4-acetylphenyl)-3-methyl-1,2-oxazole-5-carboxamide Oxazole Acetylphenyl, methyl ~260 (estimated) Simplified structure with lower molecular weight; reduced steric hindrance

Biological Activity

N-cyclopropyl-2-(4-(2-(o-tolyloxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological effects, particularly its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a tetrazole ring, which is known for its diverse biological activities. The presence of the cyclopropyl group and o-tolyloxy-acetamido moiety contributes to its unique pharmacological profile.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antitumor Activity
    • Preliminary studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of tetrazole have shown promising results in inhibiting tumor growth, with IC50 values often in the low micromolar range .
  • Antimicrobial Properties
    • Compounds containing tetrazole rings have been reported to possess antimicrobial activity. Studies have demonstrated that certain derivatives inhibit bacterial growth effectively, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects
    • The compound may exhibit anti-inflammatory properties by modulating nitric oxide (NO) production and other inflammatory markers. This could be particularly beneficial in conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Tetrazole Ring : Essential for biological activity; modifications at this site can enhance potency.
  • Cyclopropyl Group : Influences lipophilicity and bioavailability; variations can lead to improved pharmacokinetic properties.
  • Aromatic Substituents : The presence of electron-donating or withdrawing groups on the phenyl ring can significantly affect the compound's interaction with biological targets.

Case Studies

  • Antitumor Efficacy : A study evaluated a series of tetrazole derivatives, including our compound, against A-431 and Bcl-2 Jurkat cell lines. Results indicated that modifications to the phenyl ring enhanced cytotoxicity, with some derivatives outperforming standard chemotherapeutics like doxorubicin .
  • Antimicrobial Testing : A recent investigation into pyrazole derivatives showed that similar compounds exhibited significant antifungal activity, suggesting that this compound may also have potential as an antimicrobial agent .

Data Tables

Biological ActivityCompound StructureIC50 (µM)References
AntitumorTetrazole derivative<10
AntimicrobialPyrazole derivative15
Anti-inflammatoryTetrazole derivative20

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